

exploring therapeutic applications of 2-{{(4-Methylphenyl)amino]methyl}phenol in pharmaceuticals

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Compound of Interest

Compound Name:	2-{{(4-Methylphenyl)amino]methyl}phenol
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Application Notes and Protocols for 2-{{(4-Methylphenyl)amino]methyl}phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{{(4-Methylphenyl)amino]methyl}phenol is a Mannich base derivative of phenol, a class of compounds recognized for their diverse pharmacological potential.^{[1][2]} This document provides an overview of the potential therapeutic applications of this compound, drawing parallels from structurally similar phenolic compounds and Mannich bases. It also includes detailed protocols for in vitro evaluation of its potential anticancer and anti-inflammatory activities. Given the limited direct experimental data on **2-{{(4-Methylphenyl)amino]methyl}phenol**, the quantitative data presented herein is derived from closely related analogs to serve as a reference for experimental design.^{[3][4][5]}

Potential Therapeutic Applications

Based on the known bioactivities of related phenolic and Mannich base compounds, **2-{{(4-Methylphenyl)amino]methyl}phenol** is a promising candidate for investigation in the following

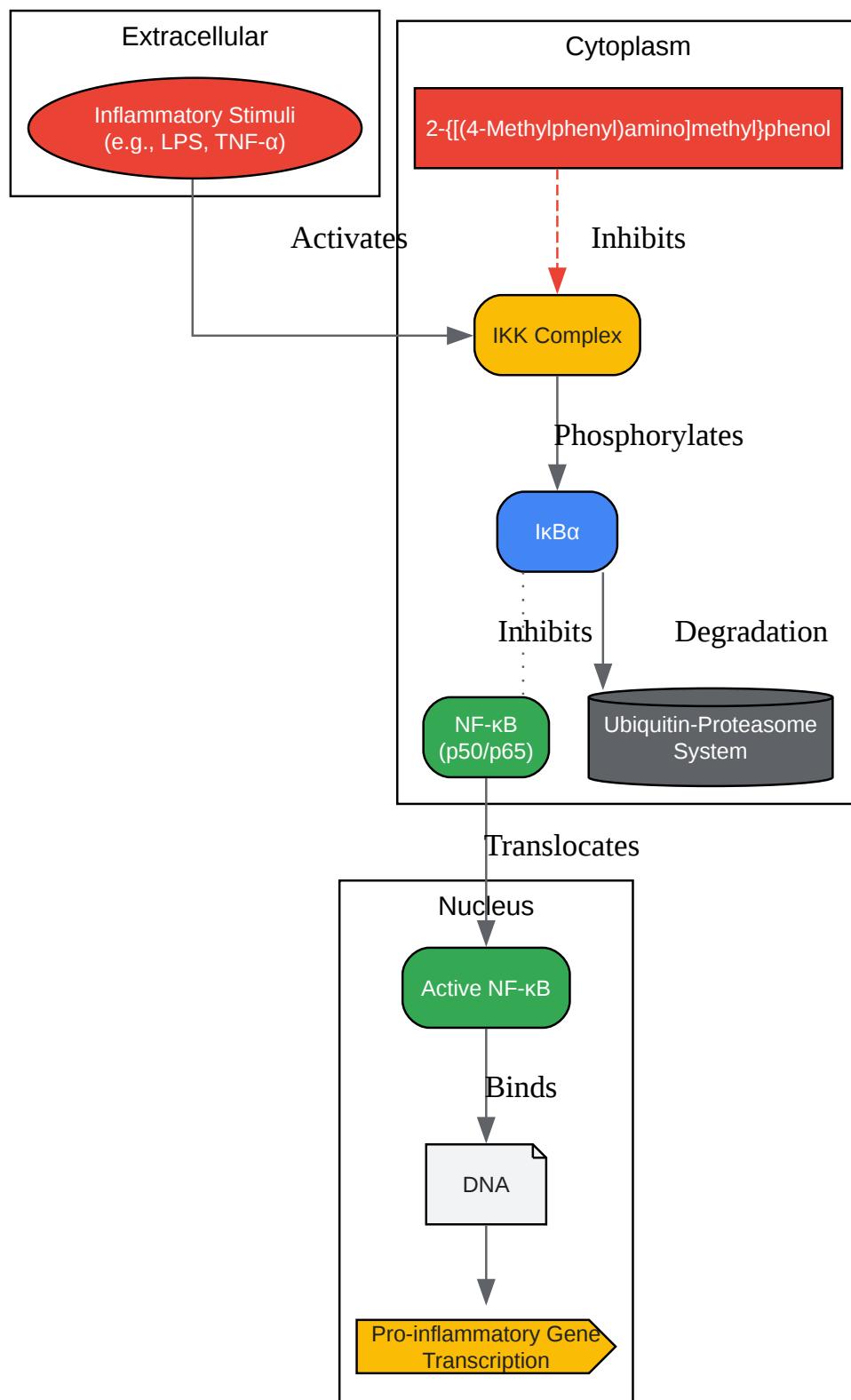
therapeutic areas:

- Anticancer Therapy: Phenolic compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][6] The mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.
- Anti-inflammatory Treatment: Many phenolic compounds exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a critical mediator of inflammatory responses.[7][8]
- Antioxidant Applications: The phenol moiety suggests inherent antioxidant activity, which is the ability to neutralize harmful free radicals, a key factor in the pathogenesis of numerous diseases.

Proposed Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

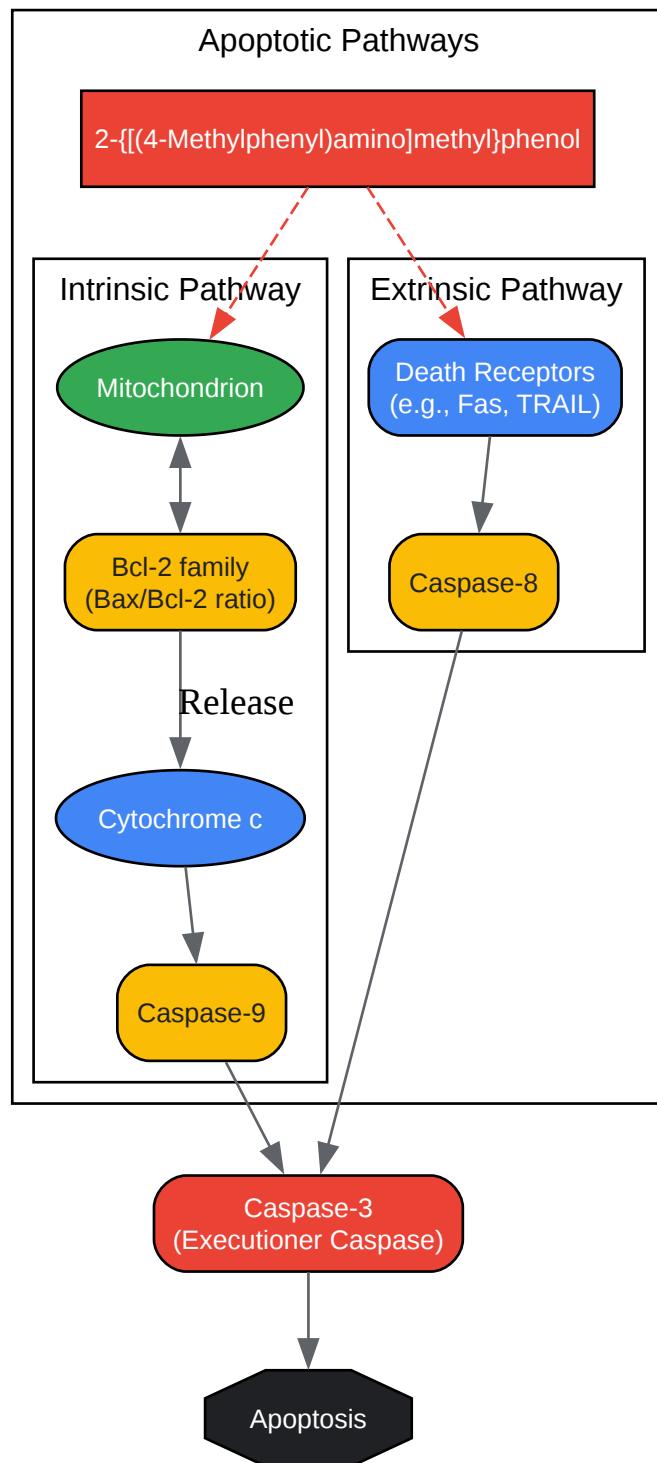
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds have been demonstrated to interfere with this pathway at multiple levels, preventing the transcription of pro-inflammatory genes.[8]

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Caption: Proposed inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

Phenolic compounds can trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]



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Caption: Proposed induction of apoptosis in cancer cells.

Quantitative Data Summary (Based on Analogs)

The following tables summarize quantitative data from studies on compounds structurally related to **2-{{(4-Methylphenyl)amino}methyl}phenol**. This data is provided for illustrative purposes to guide experimental design.

Table 1: In Vitro Cytotoxicity of Phenolic Analogs against Cancer Cell Lines

Compound/Extract	Cell Line	Assay	IC50 Value	Reference
Ethanolic Propolis Extracts	MDA-MB-231 (Breast Cancer)	MTT	9.24 - 13.62 $\mu\text{g}/\text{mL}$	[10]
Naringenin-7-O-glucoside	MDA-MB-231 (Breast Cancer)	MTT	233.56 $\mu\text{g}/\mu\text{L}$	[11]
Naringenin-7-O-glucoside	MCF-7 (Breast Cancer)	MTT	698.44 $\mu\text{g}/\mu\text{L}$	[11]
GP-2250	SCC13 (Squamous Cell Carcinoma)	MTT	190 $\mu\text{mol}/\text{L}$	[12]
GP-2250	A431 (Squamous Cell Carcinoma)	MTT	96 $\mu\text{mol}/\text{L}$	[12]

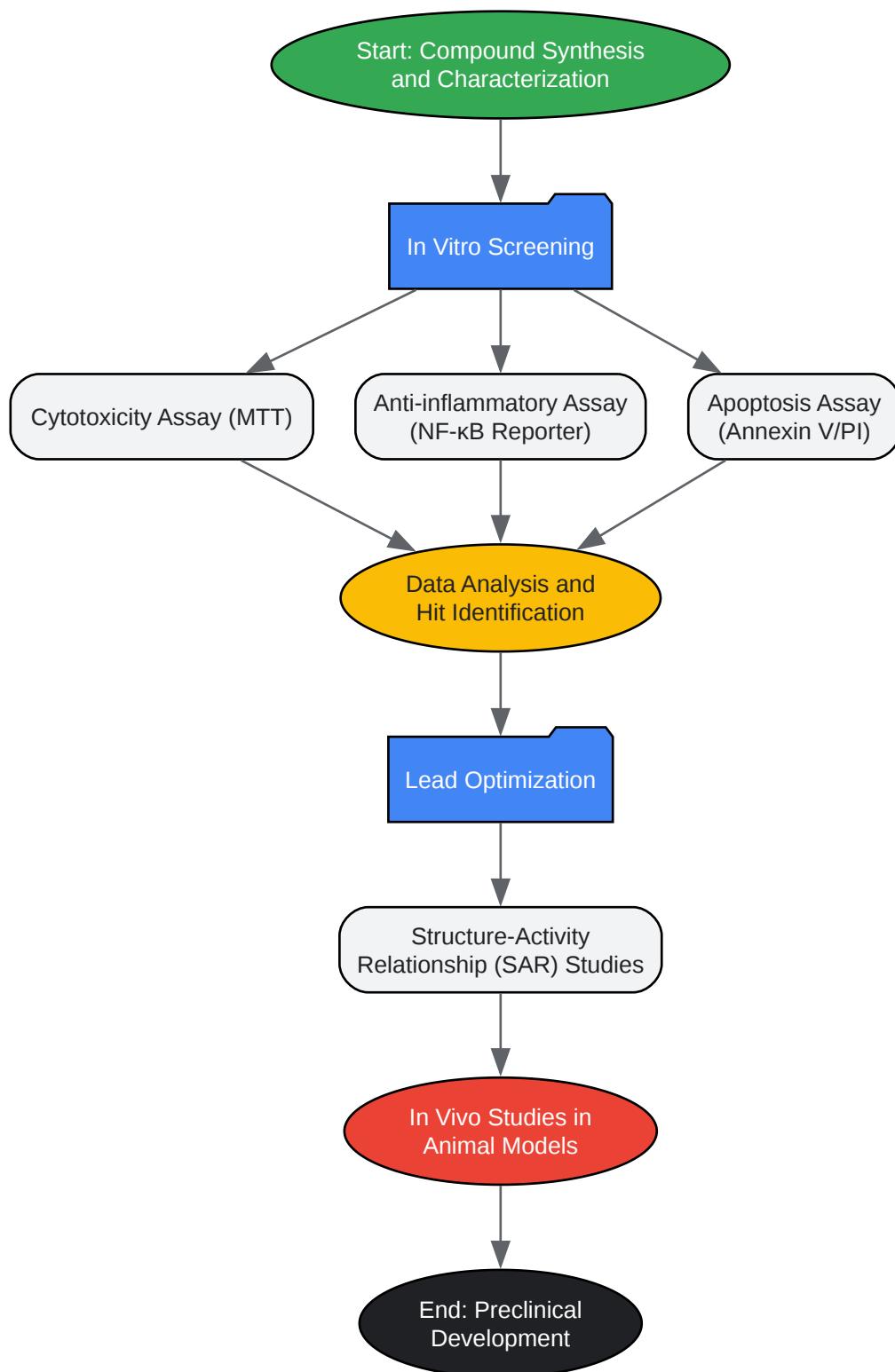
Table 2: In Vitro Anti-inflammatory Activity of Phenolic Analogs

Compound/Extract	Assay	Effect	Concentration	Reference
Ethanolic Propolis Extracts	Inhibition of Albumin Denaturation	73.59 - 78.44% inhibition	10 mg/mL	[10]
Moroccan Date Seed Extracts	Nitric Oxide Radical Scavenging	IC50 = 108.57 - 163.63 µg/mL	-	[5]
Phenolic acids from <i>D. moldavica</i>	IL-6 Secretion Inhibition	~50% reduction	10 µM	[3]
Salvianolic acid B	IL-1 β , IL-6, TNF- α Secretion Inhibition	57.0%, 60.4%, 48.3% reduction	25 µM	[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of **2-{{(4-Methylphenyl)amino}methyl}phenol**.

General Experimental Workflow



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Caption: General workflow for preclinical evaluation.

Synthesis of 2-{{(4-Methylphenyl)amino}methyl}phenol

This compound can be synthesized via a Mannich-type condensation reaction.[\[13\]](#)

- Materials: Phenol, p-toluidine, formaldehyde (or paraformaldehyde), ethanol, hydrochloric acid.
- Procedure:
 - Dissolve phenol and p-toluidine in ethanol.
 - Slowly add formaldehyde to the solution while stirring, maintaining the temperature below 40°C.
 - Acidify the mixture with hydrochloric acid and reflux for 2-4 hours.
 - Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
 - The product will precipitate out of the solution.
 - Filter the precipitate, wash with cold water, and dry.
 - Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
 - Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Materials: 96-well plates, cancer cell lines (e.g., MDA-MB-231, A549), complete culture medium, **2-{{(4-Methylphenyl)amino}methyl}phenol** stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

- Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **2-{{(4-Methylphenyl)amino}methyl}phenol** (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (e.g., DMSO).
 - Incubate for 48-72 hours.
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[\[14\]](#)

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[1\]](#)[\[15\]](#)[\[16\]](#)

- Materials: 6-well plates, cancer cell lines, complete culture medium, **2-{{(4-Methylphenyl)amino}methyl}phenol**, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
- Protocol:
 - Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
 - Harvest the cells (including floating and adherent cells) and wash with cold PBS.
 - Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.

- To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.[\[7\]](#)[\[17\]](#)

- Materials: 96-well plates, HEK293T cells (or other suitable cell line), NF-κB luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), transfection reagent, TNF-α (as a positive control), **2-{{(4-Methylphenyl)amino}methyl}phenol**, luciferase assay reagent.
- Protocol:
 - Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.
 - After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.
 - Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
 - Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
 - Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

Conclusion

2-{{(4-Methylphenyl)amino}methyl}phenol represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The provided protocols offer a framework for the initial in vitro evaluation of this compound. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

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